Cas no 260047-13-0 (N-(4-Chlorophenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide)

N-(4-Chlorophenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide Chemical and Physical Properties
Names and Identifiers
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- 4-Isoxazolecarboxamide, n-(4-chlorophenyl)-3,5-dimethyl-
- N-(4-chlorophenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide
- N-(4-chlorophenyl)-3,5-dimethyl-4-isoxazolecarboxamide
- Maybridge1_008203
- Oprea1_111277
- HMS564M19
- STL219778
- ST45243490
- N-(4-chlorophenyl)-3,5-dimethylisoxazole-4-carboxamide
- (3,5-dimethylisoxazol-4-yl)-N-(4-chlorophenyl)carboxamide
- N-(4-Chlorophenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide
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- MDL: MFCD00794383
- Inchi: 1S/C12H11ClN2O2/c1-7-11(8(2)17-15-7)12(16)14-10-5-3-9(13)4-6-10/h3-6H,1-2H3,(H,14,16)
- InChI Key: BVNIGKWLVKDHGL-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=CC=1)NC(C1C(C)=NOC=1C)=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 2
- Complexity: 280
- XLogP3: 2.6
- Topological Polar Surface Area: 55.1
N-(4-Chlorophenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB341624-100 mg |
N-(4-Chlorophenyl)-3,5-dimethyl-4-isoxazolecarboxamide; . |
260047-13-0 | 100mg |
€208.80 | 2023-06-21 | ||
abcr | AB341624-100mg |
N-(4-Chlorophenyl)-3,5-dimethyl-4-isoxazolecarboxamide; . |
260047-13-0 | 100mg |
€283.50 | 2025-03-19 | ||
Ambeed | A908364-1g |
N-(4-Chlorophenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide |
260047-13-0 | 90% | 1g |
$350.0 | 2024-07-28 |
N-(4-Chlorophenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide Related Literature
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1. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337
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2. Book reviews
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Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
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Naresh D. Sanandiya RSC Adv., 2016,6, 92953-92961
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Eisuke Ohta,Hiroki Higuchi,Hidetoshi Kawai,Kenshu Fujiwara,Takanori Suzuki Org. Biomol. Chem., 2005,3, 3024-3031
Additional information on N-(4-Chlorophenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide
N-(4-Chlorophenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide: A Comprehensive Overview
The compound CAS No. 260047-13-0, commonly referred to as N-(4-Chlorophenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide, is a highly specialized organic compound with significant applications in various fields. This compound has garnered attention due to its unique chemical structure and promising properties, making it a subject of extensive research in recent years. The molecule consists of a 1,2-oxazole ring system substituted with a 4-chlorophenyl group and two methyl groups at positions 3 and 5 of the oxazole ring. The carboxamide functional group further enhances its reactivity and versatility in chemical reactions.
Recent studies have highlighted the potential of N-(4-Chlorophenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide in drug discovery and development. Its structure allows for interactions with various biological targets, including enzymes and receptors, making it a valuable lead compound in medicinal chemistry. Researchers have explored its ability to inhibit key enzymes involved in metabolic pathways, which could pave the way for novel therapeutic agents. The presence of the chlorophenyl group introduces electronic effects that modulate the compound's activity, while the methyl groups provide steric bulk that can influence binding affinity.
In addition to its biological applications, this compound has shown promise in materials science. Its ability to form stable complexes with metal ions has led to investigations into its use in coordination chemistry and catalysis. The oxazole ring system is known for its aromaticity and conjugation capabilities, which contribute to the compound's stability and reactivity under various conditions. Recent advancements in green chemistry have also prompted researchers to explore more sustainable methods for synthesizing N-(4-Chlorophenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide, reducing environmental impact while maintaining high yields.
The synthesis of this compound typically involves multi-step processes that require precise control over reaction conditions. One common approach involves the condensation of an appropriate amine with a carboxylic acid derivative under specific catalytic conditions. The substitution pattern on the oxazole ring plays a crucial role in determining the reactivity of intermediates during the synthesis. Researchers have also investigated alternative routes using microwave-assisted synthesis or continuous flow reactors to optimize reaction efficiency and scalability.
From an environmental standpoint, understanding the fate and transport of N-(4-Chlorophenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide in different ecosystems is critical for assessing its potential risks. Studies have shown that the compound exhibits moderate biodegradability under aerobic conditions, with microbial communities playing a significant role in its transformation. However, further research is needed to evaluate its long-term persistence and potential bioaccumulation in aquatic systems.
In conclusion, CAS No. 260047-13-0 or N-(4-Chlorophenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide represents a versatile compound with diverse applications across multiple disciplines. Its unique chemical structure and functional groups make it an attractive candidate for both academic research and industrial applications. As ongoing studies continue to uncover new insights into its properties and behavior, this compound is poised to play an increasingly important role in advancing scientific knowledge and technological innovation.
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